4-acetyl-N-(2-furylmethyl)benzamide
Description
4-Acetyl-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by:
- Benzene ring: Substituted with an acetyl group (-COCH₃) at the para (4-) position.
- Amide nitrogen: Attached to a 2-furylmethyl group (C₅H₅O–CH₂–).
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-acetyl-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H13NO3/c1-10(16)11-4-6-12(7-5-11)14(17)15-9-13-3-2-8-18-13/h2-8H,9H2,1H3,(H,15,17) |
InChI Key |
NPRKFMQOISFKRA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Substituent Variations on the Benzene Ring
Table 1: Key Benzamide Analogs and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., acetyl, nitro) on the benzene ring may stabilize the amide bond or modulate electronic interactions with biological targets .
- Lipophilicity: Ethoxy (4-OCH₂CH₃) and acyl chains (e.g., hexanoylamino) enhance membrane permeability compared to polar groups like carboxy .
Amide Nitrogen Substituent Variations
Table 2: Influence of Amide N-Substituents
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